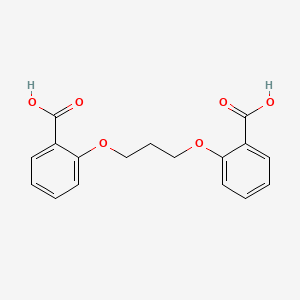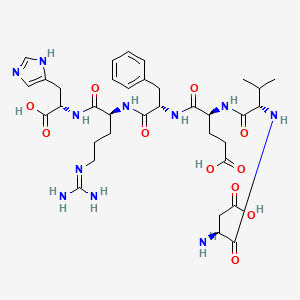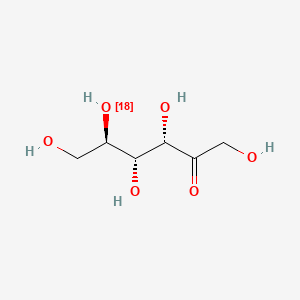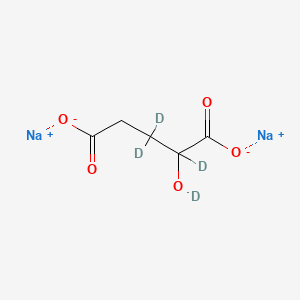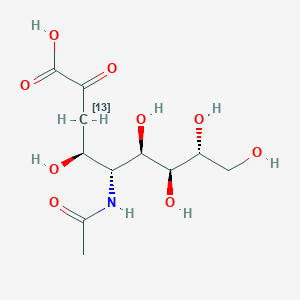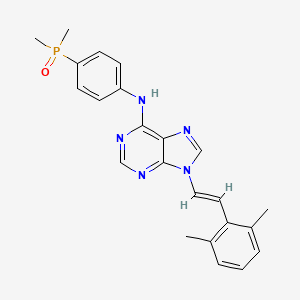
9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AP 24149 is a potent dual inhibitor targeting the Src and Abl kinases. It exhibits inhibitory concentration (IC50) values of 9.1 nanomolar for Src and 3.6 nanomolar for Abl . This compound is primarily used in scientific research for its ability to inhibit these kinases, which play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AP 24149 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of AP 24149 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography. The production is carried out under strict quality control to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
AP 24149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
科学研究应用
AP 24149 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of Src and Abl kinases in cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents.
作用机制
AP 24149 exerts its effects by binding to the active sites of Src and Abl kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding sites of these kinases, and the pathways affected include those related to cell cycle regulation and apoptosis .
相似化合物的比较
Similar Compounds
Imatinib: Another Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A dual Src-Abl inhibitor with similar inhibitory properties.
Bosutinib: Targets Src and Abl kinases and is used in cancer therapy.
Uniqueness
AP 24149 is unique due to its high potency and selectivity for Src and Abl kinases, with IC50 values in the nanomolar range. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other inhibitors in terms of efficacy and specificity .
属性
CAS 编号 |
926922-29-4 |
|---|---|
分子式 |
C23H24N5OP |
分子量 |
417.4 g/mol |
IUPAC 名称 |
9-[(E)-2-(2,6-dimethylphenyl)ethenyl]-N-(4-dimethylphosphorylphenyl)purin-6-amine |
InChI |
InChI=1S/C23H24N5OP/c1-16-6-5-7-17(2)20(16)12-13-28-15-26-21-22(24-14-25-23(21)28)27-18-8-10-19(11-9-18)30(3,4)29/h5-15H,1-4H3,(H,24,25,27)/b13-12+ |
InChI 键 |
RFSFIDGEFVXSQM-OUKQBFOZSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)/C=C/N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)C=CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
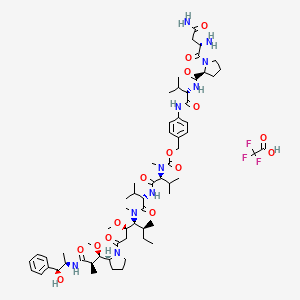
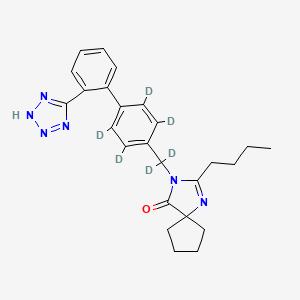
pyrimidine-2,4-dione](/img/structure/B12392482.png)

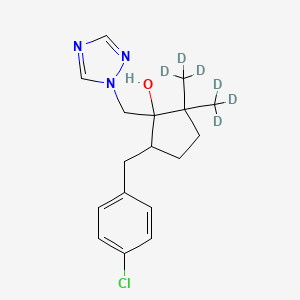
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
